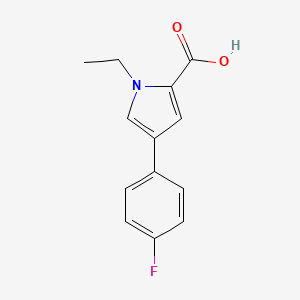

1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDPASDXDBGZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding ethyl 4-(4-fluorophenyl)-3-oxobutanoate. This intermediate is then cyclized using ammonium acetate to yield the desired pyrrole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: Pyrrole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid has been explored for its potential as an active pharmaceutical ingredient (API). Its structural features allow for interactions with biological targets, making it a candidate for drug development.

- Antiviral Activity : Recent studies have highlighted the use of pyrrole scaffolds in antiviral applications, particularly against Hepatitis B virus (HBV). Computational modeling has demonstrated that derivatives of pyrrole can effectively bind to HBV core proteins, suggesting that this compound could be synthesized and tested for similar antiviral properties .

Antibacterial Agents

The compound's potential as an antibacterial agent is under investigation. The inhibition of quorum sensing (QS) in bacteria is a promising strategy to combat antibiotic resistance. Pyrrole derivatives have shown efficacy in disrupting QS pathways, which are critical for bacterial communication and biofilm formation. This suggests that this compound may play a role in developing new antibacterial therapies .

Material Science

The unique electronic properties of pyrrole derivatives make them suitable for applications in material science, particularly in the development of conductive polymers and organic semiconductors. The incorporation of fluorinated phenyl groups can enhance the stability and conductivity of these materials, opening avenues for their use in electronic devices .

Case Study 1: Antiviral Research

A study focusing on the binding characteristics of pyrrole-scaffold inhibitors against HBV demonstrated that modifications to the pyrrole structure can significantly influence binding affinity and antiviral activity. The insights gained from this research could guide the synthesis of this compound analogs aimed at enhancing efficacy against viral targets .

Case Study 2: Antibacterial Applications

Research on quorum sensing inhibitors has shown that compounds similar to this compound can disrupt biofilm formation in Pseudomonas aeruginosa. The ability to inhibit QS-related virulence factors positions this compound as a potential lead in developing novel antibacterial agents .

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares the molecular properties of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (inferred) with structurally related compounds:

Key Observations :

- Ethyl vs. Fluorophenyl Substitution: The ethyl group at position 1 increases lipophilicity (logP ~3.06) compared to the unsubstituted pyrrole-2-carboxylic acid (logP 0.54) .

- Positional Effects : Substitution at position 4 (e.g., 4-methylphenyl in ) versus position 5 (e.g., 5-(4-fluorophenyl) in ) alters steric and electronic profiles, impacting solubility and target engagement.

Quorum Sensing Inhibition

- 1H-Pyrrole-2-carboxylic acid (unsubstituted) inhibits QS in Pseudomonas aeruginosa PAO1 by suppressing las/rhl/pqs genes (e.g., lasI, lasR, rhlI), reducing pyocyanin production by 44% and protease by 74% at 1 mg/mL .

- Ethyl-Substituted Analogs : The ethyl group in 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid increases logP (3.06 vs. 0.54), which may enhance membrane permeability and QS inhibition potency. However, this remains untested in the evidence.

- Fluorophenyl-Substituted Analogs : Fluorine’s electronegativity in 5-(4-fluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid may improve target binding, as seen in other fluorinated QS inhibitors .

Gene Expression Modulation

- Substituted pyrrole derivatives, such as 1H-pyrrole-2-carboxylic acid, reduce QS gene expression (lasI, lasR) by >80% in P. aeruginosa . The fluorophenyl group in this compound may further enhance this suppression by stabilizing interactions with hydrophobic binding pockets.

Biological Activity

1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is a synthetic compound belonging to the pyrrole family, characterized by its unique structural features that confer diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.24 g/mol. Its structure includes an ethyl group at position one, a fluorophenyl group at position four, and a carboxylic acid group at position two of the pyrrole ring. The presence of the fluorophenyl moiety enhances the compound's chemical properties, making it suitable for various applications in scientific research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FNO₂ |

| Molecular Weight | 233.24 g/mol |

| CAS Number | 1706455-90-4 |

Synthesis

The synthesis of this compound can be achieved through several methods, with a common route involving the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide. This reaction yields an intermediate that is cyclized to form the desired pyrrole compound. The efficiency of this synthesis is influenced by the choice of reagents and reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that modifications on the pyrrole ring can significantly affect biological activity, particularly in binding affinity and selectivity towards target proteins involved in pathogenic processes.

- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This interaction disrupts microbial cell functions, leading to reduced viability.

-

Case Studies :

- In vitro studies demonstrated that derivatives of pyrrole compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- A specific study highlighted that compounds similar to this compound inhibited biofilm formation in Pseudomonas aeruginosa, a critical pathogen associated with chronic infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored, suggesting its utility in treating inflammatory diseases. The carboxylic acid group may play a crucial role in modulating inflammatory pathways.

Applications

The versatility of this compound extends beyond its antimicrobial and anti-inflammatory properties:

- Medicinal Chemistry : It serves as a scaffold for developing novel therapeutics targeting various diseases.

- Materials Science : Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

Q & A

Q. How to address discrepancies in reported synthetic yields (e.g., 75% vs. 90%)?

- Root Cause Analysis :

- Catalyst Purity : Use Pd catalysts with ≥99% purity to avoid deactivation.

- Moisture Sensitivity : Ensure anhydrous conditions for alkylation steps.

- Validation : Reproduce methods from peer-reviewed journals (e.g., Journal of Structural Chemistry) rather than vendor protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.